![molecular formula C15H16ClN3OS B509453 {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 690960-62-4](/img/structure/B509453.png)
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine: is a complex organic compound with a molecular formula of C({15})H({16})ClN(_{3})OS This compound features a chloro-substituted phenyl ring connected to a piperazine ring, which is further bonded to a thienylcarbonyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-thiophenecarbonyl chloride to form 4-(2-thienylcarbonyl)piperazine.
Substitution Reaction: This intermediate is then reacted with 3-chloro-4-nitroaniline under suitable conditions to form the desired compound. The reaction usually requires a base such as triethylamine and a solvent like dichloromethane.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and conditions more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, forming sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
{3-Chloro-4-[4-(2-furylcarbonyl)piperazin-1-yl]phenyl}amine: Similar structure but with a furan ring instead of a thiophene ring.
{3-Chloro-4-[4-(2-pyridylcarbonyl)piperazin-1-yl]phenyl}amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylcarbonyl group in {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGONYNVPTQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
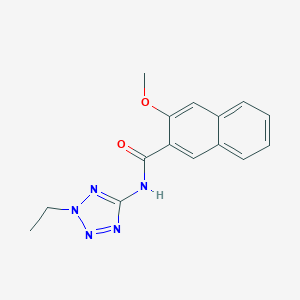
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B509386.png)
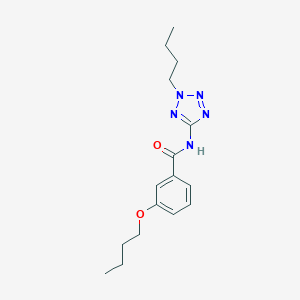

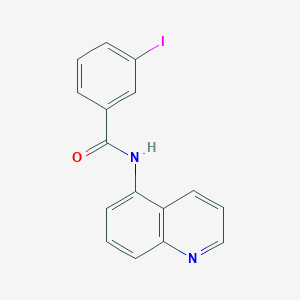
![3,4-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509422.png)
![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)
![N-[5-(2,3-dichlorophenyl)-2-furoyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B509451.png)
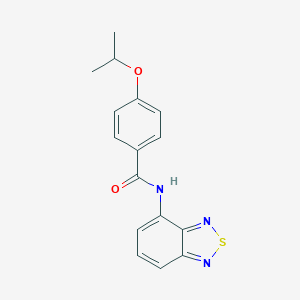
![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509469.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509472.png)
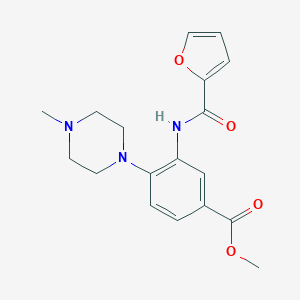
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)
